![molecular formula C20H25N3O2 B1523031 2-[4-(4-hydroxyphényl)pipérazin-1-yl]-N,N-diméthyl-2-phénylacétamide CAS No. 1214022-77-1](/img/structure/B1523031.png)
2-[4-(4-hydroxyphényl)pipérazin-1-yl]-N,N-diméthyl-2-phénylacétamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Applications De Recherche Scientifique
Antagonisme des récepteurs alpha1-adrénergiques
Les dérivés d'arylpipérazine, y compris les composés similaires à 2-[4-(4-hydroxyphényl)pipérazin-1-yl]-N,N-diméthyl-2-phénylacétamide, ont été étudiés pour leur potentiel en tant qu'antagonistes des récepteurs alpha1-adrénergiques . Ces récepteurs jouent un rôle crucial dans divers processus physiologiques, et leur modulation peut être thérapeutique pour des affections telles que :
Traitement des maladies neurodégénératives
Les récepteurs alpha1-adrénergiques sont également impliqués dans les maladies neurodégénératives. Moduler ces récepteurs peut offrir des voies thérapeutiques pour des maladies comme la maladie d'Alzheimer (MA), où la connexion entre la MA et les récepteurs alpha1-adrénergiques a été observée .
Gestion des conditions psychiatriques
En raison du rôle important des récepteurs alpha1-adrénergiques dans le système nerveux central, les composés ciblant ces récepteurs pourraient être bénéfiques dans la gestion des conditions psychiatriques. L'approche thérapeutique peut impliquer soit l'activation, soit le blocage de ces récepteurs, en fonction du résultat souhaité .
Intermédiaire de synthèse pour les produits pharmaceutiques
Des composés comme This compound peuvent servir d'intermédiaires dans la synthèse de divers produits pharmaceutiques. Ils sont précieux dans la production de médicaments qui nécessitent des caractéristiques structurelles spécifiques pour leur activité pharmacologique .
Inhibition de PAK4 pour la thérapie contre le cancer
Une série de nouveaux composés, y compris ceux ayant des structures liées aux arylpipérazines, ont été évalués en tant qu'inhibiteurs de la kinase 4 activée par p21 (PAK4) . PAK4 est une cible importante dans la thérapie contre le cancer, et son inhibition peut conduire au développement de nouveaux médicaments anticancéreux.
Ligand pour les récepteurs couplés aux protéines G (RCPG)
Des composés à base d'arylpipérazine ont été explorés en tant que ligands pour divers RCPG, qui sont parmi les cibles les plus étudiées dans la découverte de médicaments. Ces récepteurs sont impliqués dans de nombreux processus physiologiques, et leur modulation est essentielle pour traiter un large éventail de maladies .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with enzymes such as tyrosinase, which is involved in melanin biosynthesis. The compound inhibits tyrosinase activity, reducing melanin production . Additionally, it interacts with proteins like carbonic anhydrase, showing inhibitory effects that could be useful in treating conditions like glaucoma . These interactions are primarily competitive, where the compound binds to the active sites of these enzymes, preventing their normal substrates from binding.
Cellular Effects
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide affects various cell types and cellular processes. In melanocytes, it reduces melanin production by inhibiting tyrosinase activity . In other cell types, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also modulate cell signaling pathways, such as those involving reactive oxygen species (ROS), leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide involves its binding interactions with biomolecules. It inhibits enzymes like tyrosinase by binding to their active sites, preventing substrate access and subsequent enzymatic reactions . This inhibition can lead to decreased melanin production in melanocytes. Additionally, the compound can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in cellular responses and metabolic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged inhibition of tyrosinase activity and consistent modulation of gene expression . Its stability and activity may decrease with prolonged exposure to light or extreme pH conditions.
Dosage Effects in Animal Models
The effects of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide vary with different dosages in animal models. At lower doses, it effectively inhibits tyrosinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.
Metabolic Pathways
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is involved in several metabolic pathways. It interacts with enzymes like carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound can also affect the levels of reactive oxygen species and other metabolites involved in oxidative stress responses. These interactions can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.
Transport and Distribution
Within cells and tissues, 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can be influenced by factors such as its lipophilicity and affinity for certain cellular components.
Subcellular Localization
The subcellular localization of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the cytoplasm can influence cytosolic enzymes and metabolic pathways, while its localization in the nucleus can affect gene expression and transcriptional regulation.
Propriétés
IUPAC Name |
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-21(2)20(25)19(16-6-4-3-5-7-16)23-14-12-22(13-15-23)17-8-10-18(24)11-9-17/h3-11,19,24H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBLWKBIMHNYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




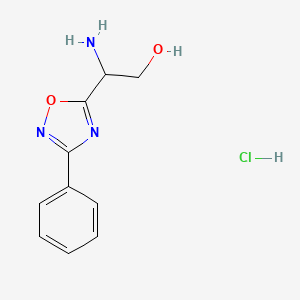

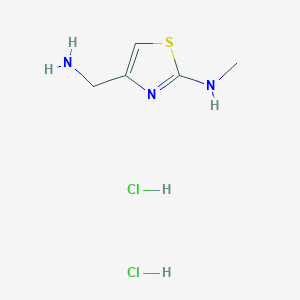
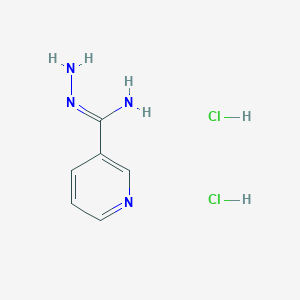


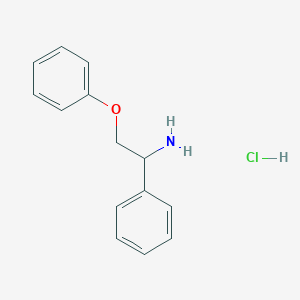
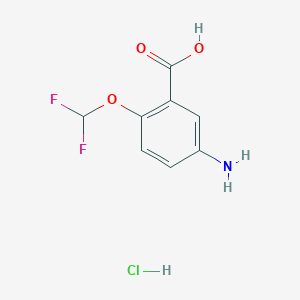

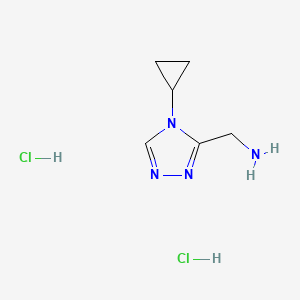
![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)

